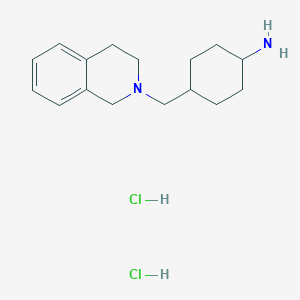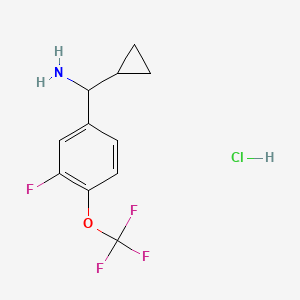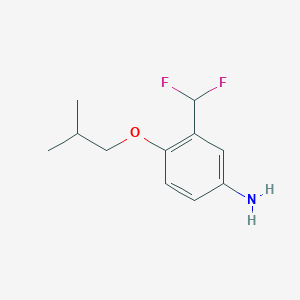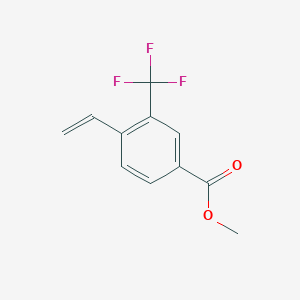
2-Chloro-5-(pyrimidin-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(pyrimidin-5-yl)phenol is an organic compound that belongs to the class of phenols and pyrimidines It is characterized by the presence of a chloro group at the second position and a pyrimidin-5-yl group at the fifth position of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(pyrimidin-5-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.
化学反应分析
Types of Reactions: 2-Chloro-5-(pyrimidin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols.
科学研究应用
2-Chloro-5-(pyrimidin-5-yl)phenol has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various organic materials and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-5-(pyrimidin-5-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The chloro and pyrimidin-5-yl groups play a crucial role in binding to these targets, influencing their activity and function. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
相似化合物的比较
2-(Pyrimidin-5-yl)phenol: This compound lacks the chloro group but shares the pyrimidin-5-yl group, making it a useful comparison for studying the effects of the chloro group on reactivity and binding.
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds have similar pyrimidine structures and are known for their anticancer properties.
Uniqueness: 2-Chloro-5-(pyrimidin-5-yl)phenol is unique due to the presence of both the chloro and pyrimidin-5-yl groups, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity in substitution reactions, while the pyrimidin-5-yl group contributes to its ability to interact with biological targets.
属性
分子式 |
C10H7ClN2O |
|---|---|
分子量 |
206.63 g/mol |
IUPAC 名称 |
2-chloro-5-pyrimidin-5-ylphenol |
InChI |
InChI=1S/C10H7ClN2O/c11-9-2-1-7(3-10(9)14)8-4-12-6-13-5-8/h1-6,14H |
InChI 键 |
KUGGLZXQIQRRJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CN=CN=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




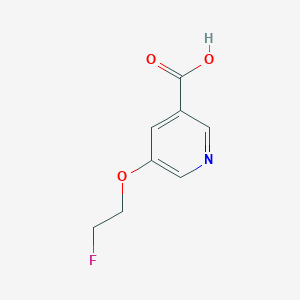
![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)
![N-[(3S)-2-oxothiolan-3-yl]acetamide](/img/structure/B12072795.png)




